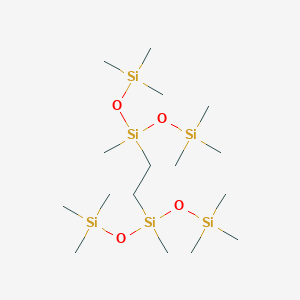
6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both azido and phenylpyrimidinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One possible route could involve the initial formation of the phenylpyrimidine core, followed by the introduction of the azido group and the cyclohexa-2,4-dien-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such a compound would require scalable and cost-effective methods. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and can be easily scaled up.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the azido group or the cyclohexa-2,4-dien-1-one moiety.
Reduction: Reduction reactions could target the azido group, converting it to an amine.
Substitution: The phenylpyrimidinylidene group might participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, azido-containing compounds are often used in click chemistry for labeling and tracking biomolecules.
Medicine
Industry
In industry, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, in click chemistry, the azido group would react with an alkyne to form a stable triazole linkage. Molecular targets and pathways would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
- 6-(2-Hydroxy-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
Uniqueness
The presence of the azido group in 6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one makes it particularly reactive and useful in click chemistry, setting it apart from similar compounds that lack this functional group.
Properties
CAS No. |
53511-52-7 |
|---|---|
Molecular Formula |
C16H11N5O |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(2-azido-6-phenylpyrimidin-4-yl)phenol |
InChI |
InChI=1S/C16H11N5O/c17-21-20-16-18-13(11-6-2-1-3-7-11)10-14(19-16)12-8-4-5-9-15(12)22/h1-10,22H |
InChI Key |
MMESSAMSPCQIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N=[N+]=[N-])C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


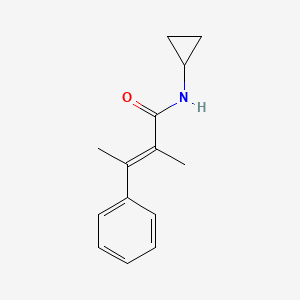
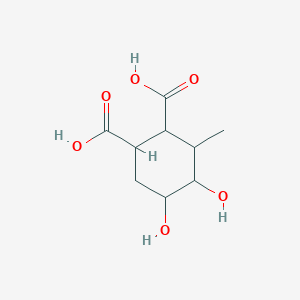

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
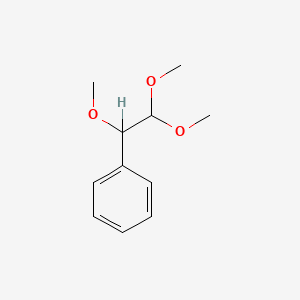
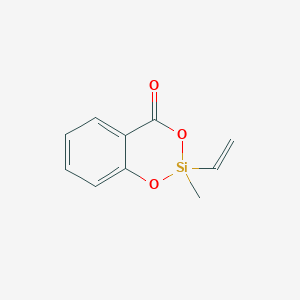
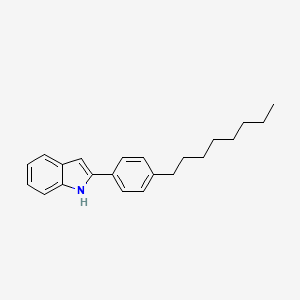
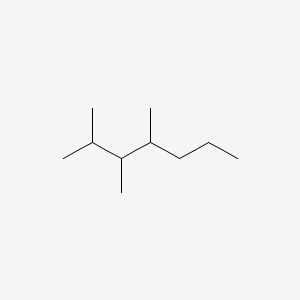
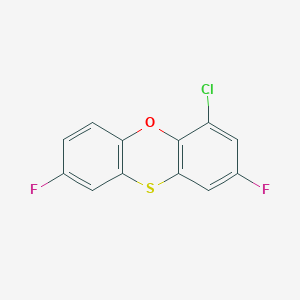
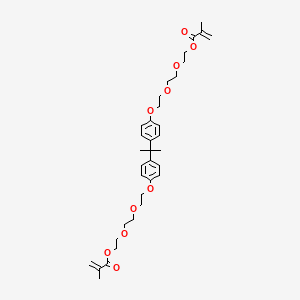
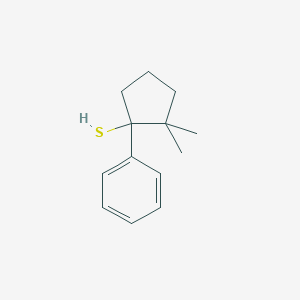
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
